molecular formula C11H15N3O4S B2455373 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034363-94-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2455373
CAS No.: 2034363-94-3
M. Wt: 285.32
InChI Key: HIIPEYNICBTBNJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure integrates a pyrimidine-4-carboxamide core, a common pharmacophore in biologically active compounds, with a distinctive 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group. Research on analogous compounds has demonstrated that the incorporation of this cyclic sulfone moiety can markedly improve metabolic stability, making it a valuable structural feature in the optimization of lead compounds aimed at overcoming pharmacokinetic liabilities . The presence of the ethoxypyrimidine group suggests potential for diverse molecular interactions, as pyrimidine derivatives are known to engage with a wide array of enzymatic targets. This compound is provided exclusively for research applications in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate its full potential in their specific experimental models.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-2-18-10-5-9(12-7-13-10)11(15)14-8-3-4-19(16,17)6-8/h5,7-8H,2-4,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIPEYNICBTBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The ethoxypyrimidine carboxamide group is then introduced through a series of condensation reactions involving ethylamine and pyrimidine-4-carboxylic acid derivatives under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to facilitate the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfone derivatives, reduced thiophene compounds, and various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophene ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxypyrimidine group can bind to nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide is unique due to its specific combination of the dioxidotetrahydrothiophene ring and the ethoxypyrimidine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

2-(4-Chlorophenyl)-4-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 2-(4-chlorophenyl)-4-fluoroaniline primarily revolves around its role as an enzyme inhibitor and receptor modulator. Research indicates that it can interact with specific molecular targets, inhibiting enzyme activity by binding to active sites or modulating receptor functions as either an agonist or antagonist. Such interactions are crucial for its therapeutic applications in treating various conditions, including cancer, inflammation, and neurological disorders.

Therapeutic Applications

  • Cancer Treatment : The compound has shown promise in inhibiting tumor cell proliferation by targeting specific pathways involved in cancer progression.
  • Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Neurological Disorders : Preliminary studies suggest potential applications in neuropharmacology, particularly in modulating neurotransmitter systems.

Research Findings

Several studies have evaluated the biological activity of 2-(4-chlorophenyl)-4-fluoroaniline. Notable findings include:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which is essential for its therapeutic efficacy .
  • Receptor Modulation : It has been shown to act on multiple receptor types, influencing physiological responses that can lead to therapeutic benefits .

Data Table: Biological Activity Overview

Activity Type Description References
Enzyme InhibitionInhibits specific enzymes involved in tumor growth
Receptor ModulationModulates receptor activity affecting neurotransmission
Anti-inflammatory ActivityReduces inflammation markers in vitro

Case Studies

  • Case Study on Cancer Cells : In vitro studies demonstrated that 2-(4-chlorophenyl)-4-fluoroaniline significantly reduced the viability of cancer cell lines by inducing apoptosis through caspase activation.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide with high yield and purity?

  • Methodological Answer : Synthesis requires multi-step reactions with strict control of temperature (typically 60–100°C), solvent choice (polar aprotic solvents like DMF or DMSO to enhance nucleophilicity), and catalysts (e.g., Pd-based catalysts for coupling reactions). Reaction time should be optimized to minimize side products. Post-synthesis purification via column chromatography or recrystallization in ethanol improves purity .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and ring systems. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like sulfone (-SO₂) and carboxamide (-CONH). X-ray crystallography, if feasible, provides absolute stereochemical confirmation .

Q. What initial biological screening assays are recommended to assess its bioactivity?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different experimental models?

  • Methodological Answer :

  • Replicate assays under standardized conditions (pH, temperature, cell passage number).
  • Compare structural analogs (e.g., pyrimidine derivatives with varied substituents) to identify structure-activity relationships (SAR).
  • Use orthogonal validation methods (e.g., Surface Plasmon Resonance for binding affinity vs. cellular assays) to confirm target engagement .

Q. What computational approaches are suitable for predicting the compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in target proteins (e.g., kinases).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.
  • QSAR Modeling : Train models on bioactivity data of analogs to predict efficacy and toxicity .

Q. How to design stability studies under varying physiological conditions to inform formulation development?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
  • Analytical Monitoring : Use HPLC-PDA or LC-MS to quantify degradation products.
  • Solubility Testing : Evaluate pH-dependent solubility (e.g., PBS at pH 7.4 vs. simulated gastric fluid) to guide salt or prodrug strategies .

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